molecular formula C23H21N7OS B10938843 4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(phenoxymethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol

4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(phenoxymethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10938843
M. Wt: 443.5 g/mol
InChI Key: GGBSLOKZHCBANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H21N7OS

Molecular Weight

443.5 g/mol

IUPAC Name

4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-[1-(phenoxymethyl)pyrazol-3-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H21N7OS/c1-17-7-9-18(10-8-17)14-29-15-19(13-24-29)30-22(25-26-23(30)32)21-11-12-28(27-21)16-31-20-5-3-2-4-6-20/h2-13,15H,14,16H2,1H3,(H,26,32)

InChI Key

GGBSLOKZHCBANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4=NN(C=C4)COC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.